molecular formula C5H3F7O B2807395 2-(heptafluoropropyl)oxirane CAS No. 51035-20-2

2-(heptafluoropropyl)oxirane

Cat. No.: B2807395
CAS No.: 51035-20-2
M. Wt: 212.067
InChI Key: LTJNLPWVUOGYDI-UHFFFAOYSA-N
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Description

2-(heptafluoropropyl)oxirane: is a chemical compound with the molecular formula C5H3F7O . It is an epoxide, which means it contains a three-membered ring consisting of an oxygen atom and two carbon atoms. The presence of the heptafluoropropyl group makes this compound highly fluorinated, which imparts unique chemical and physical properties such as high thermal stability and resistance to chemical attack .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(heptafluoropropyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of heptafluoropropene with a peracid, such as peracetic acid or m-chloroperbenzoic acid, under controlled conditions. The reaction proceeds via the formation of an intermediate epoxide, which is then isolated and purified .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the catalytic oxidation of heptafluoropropene using oxygen or air in the presence of a silver catalyst. This method is efficient and allows for the large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(heptafluoropropyl)oxirane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(heptafluoropropyl)oxirane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(heptafluoropropyl)oxirane primarily involves its ability to undergo ring-opening reactions. The epoxide ring is highly strained, making it susceptible to nucleophilic attack. In biological systems, enzymes such as epoxide hydrolases catalyze the hydrolysis of the epoxide ring, leading to the formation of diols. This reaction is important in the detoxification of epoxides and the metabolism of xenobiotics .

Comparison with Similar Compounds

Uniqueness: 2-(heptafluoropropyl)oxirane is unique due to the presence of the heptafluoropropyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical attack .

Properties

IUPAC Name

2-(1,1,2,2,3,3,3-heptafluoropropyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F7O/c6-3(7,2-1-13-2)4(8,9)5(10,11)12/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJNLPWVUOGYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60895292
Record name 2-(Heptafluoropropyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51035-20-2
Record name 2-(Heptafluoropropyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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